2-Azidoethan-1-amine hydrochloride

Description

The exact mass of the compound 2-Azidoethan-1-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Azidoethan-1-amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Azidoethan-1-amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

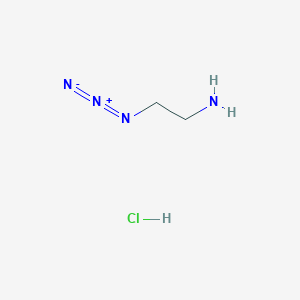

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-azidoethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H6N4.ClH/c3-1-2-5-6-4;/h1-3H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUPDLBROICENPT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CN=[N+]=[N-])N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H7ClN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.56 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118508-67-1 | |

| Record name | 2-azidoethan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Azidoethan-1-amine Hydrochloride: Structural Architecture & Technical Guide

Topic: Structure and Technical Characterization of 2-Azidoethan-1-amine Hydrochloride Content Type: Technical Reference Guide Audience: Synthetic Chemists, Chemical Biologists, and Safety Officers

Executive Summary

2-Azidoethan-1-amine hydrochloride (CAS: 118508-67-1) is a bifunctional "Click Chemistry" linker essential for bioconjugation, PROTAC linker design, and surface functionalization. While structurally simple (

Molecular Architecture & Physicochemical Properties

Structural Geometry

The molecule consists of a short ethyl (

-

Azide Terminus: The azide group adopts a linear resonance structure (

). The -

Ammonium Terminus: In the hydrochloride salt form, the amine is protonated (

hybridized), forming a tetrahedral geometry. This protonation is critical for stability, as it reduces the vapor pressure and prevents the formation of the volatile, explosive free base. -

Lattice Structure: The chloride counterion (

) stabilizes the lattice through electrostatic interactions and hydrogen bonding with the ammonium protons (

Physicochemical Data Table

| Property | Value | Context/Significance |

| Formula | Salt form (Free base: | |

| Molecular Weight | 122.56 g/mol | Low MW facilitates high atom economy in linkers. |

| Physical State | Beige/White Solid | Hygroscopic; store under inert gas at -20°C. |

| Melting Point | >78°C (Decomposes) | Warning: Do not heat neat material above 70°C. |

| Solubility | High polarity due to ionic salt character. | |

| C/N Ratio | 0.5 (2 C / 4 N) | Critical Hazard: Ratio < 1 indicates high explosive potential. |

Structural Visualization

The following diagram illustrates the connectivity and the electrostatic stabilization provided by the hydrochloride salt.

Spectroscopic Characterization

To validate the synthesis or purity of the compound, the following spectral signatures must be confirmed.

Nuclear Magnetic Resonance ( NMR)

-

Solvent: Deuterium Oxide (

) is the standard solvent due to the salt's polarity. -

Key Shifts:

-

3.70 ppm (t, 2H): Methylene group adjacent to the azide (

-

3.20 ppm (t, 2H): Methylene group adjacent to the ammonium (

-

Coupling (

): ~5.8 Hz (Triplet splitting due to adjacent

-

3.70 ppm (t, 2H): Methylene group adjacent to the azide (

Infrared Spectroscopy (FT-IR)

-

Diagnostic Peak: 2100–2150 cm⁻¹ .

-

Assignment: Asymmetric azide stretching vibration (

). This is the strongest and most characteristic peak. Absence of this peak indicates decomposition.

Synthesis & Safety-Critical Protocol

Safety Warning (The Rule of Six):

Organic azides are potentially explosive.[1][2] The "Rule of Six" suggests that organic azides are generally safe to handle if the number of carbon atoms (

-

2-Azidoethan-1-amine:

, -

Verdict: UNSTABLE.

-

Mitigation: Never isolate the free base. Always maintain as the Hydrochloride salt or in dilute solution.

Synthesis Workflow (Displacement Route)

The standard synthesis involves nucleophilic substitution of 2-bromoethylamine hydrobromide with sodium azide.

Protocol:

-

Dissolution: Dissolve 2-Bromoethylamine hydrobromide (1 eq) in water.

-

Azidation: Add Sodium Azide (

, 2.5 eq). Note: Excess -

Reaction: Heat to 80°C for 12–16 hours. Shield the reaction vessel from light.

-

Workup (CRITICAL):

-

Cool to room temperature.[5]

-

To isolate HCl salt: Basify carefully with NaOH (keep cool) to extract the free amine into an organic solvent (e.g., Ether or DCM) briefly .

-

IMMEDIATELY treat the organic layer with HCl in Dioxane or Ether.

-

The 2-Azidoethan-1-amine HCl will precipitate as a solid. Filter and dry under vacuum.

-

Functional Utility: Click Chemistry Mechanism

This molecule is primarily used to introduce an amine handle via a "Click" reaction (CuAAC: Copper-Catalyzed Azide-Alkyne Cycloaddition).

Mechanism:

-

The terminal azide reacts with a terminal alkyne.

-

Catalyzed by Cu(I), they form a 1,4-disubstituted 1,2,3-triazole.

-

The resulting linkage is chemically inert and physiologically stable.

References

-

PubChem. "2-Azidoethan-1-amine hydrochloride | C2H7ClN4."[6] National Library of Medicine. Available at: [Link]

-

University of California, Santa Cruz. "Organic Azide Safety Guidelines." UCSC Environmental Health & Safety. Available at: [Link]

- Goddard-Borger, E. D., & Stick, R. V. (2007). "An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride." Organic Letters, 9(19), 3797-3800. (Foundational text on safe azide salt handling).

- Bräse, S., et al. (2005). "Organic Azides: An Exploding Diversity of a Unique Class of Compounds." Angewandte Chemie International Edition, 44(33), 5188-5240. (Review of azide stability and reactivity).

Sources

- 1. safety.pitt.edu [safety.pitt.edu]

- 2. safety.fsu.edu [safety.fsu.edu]

- 3. KIT - IOC - Bräse - Research - Research interests - Azide [ioc.kit.edu]

- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 5. biorxiv.org [biorxiv.org]

- 6. 2-Azidoethan-1-amine hydrochloride | C2H7ClN4 | CID 13538283 - PubChem [pubchem.ncbi.nlm.nih.gov]

High-Purity Synthesis of 2-Azidoethan-1-amine Hydrochloride: A Safety-Critical Protocol

Executive Summary

2-Azidoethan-1-amine hydrochloride (CAS: 118508-67-1) is a fundamental bifunctional linker used extensively in "Click Chemistry" (CuAAC), PROTAC development, and surface bioconjugation.[1][2][3] Despite its structural simplicity, this molecule presents an extreme safety hazard due to its high nitrogen content.

Critical Safety Directive: The free base, 2-azidoethanamine, has a Carbon/Nitrogen (C/N) ratio of 0.5 (2 carbons / 4 nitrogens). According to the "Smith Open-Chain" and "C/N Ratio" rules, organic azides with a ratio

-

NEVER isolate or distill the free base 2-azidoethanamine.

-

ALWAYS handle it in dilute solution or isolate it immediately as the hydrochloride salt, which significantly mitigates the explosion risk.

Part 1: Strategic Framework & Mechanism

The Synthetic Strategy

The most robust route for synthesizing this linker is the direct nucleophilic substitution (

Reaction Mechanism

The reaction proceeds via a classic

Key Mechanistic Considerations:

-

Solvent Choice: Water is the ideal solvent. It solubilizes the ionic starting materials (

and the amine salt) and acts as a heat sink to moderate the exotherm. -

pH Control: The reaction starts at acidic/neutral pH. To extract the product, the solution must be basified to generate the free amine, allowing transfer into an organic phase.

-

Salt Locking: Immediate treatment of the organic phase with HCl "locks" the unstable free base into the stable hydrochloride salt form.

Part 2: Critical Safety Workflow (Visualized)

The following diagram outlines the operational workflow with embedded safety gates.

Caption: Operational workflow emphasizing the "Danger Zone" where the unstable free base exists.

Part 3: The Optimized Synthesis Protocol

Reagent Stoichiometry

| Reagent | MW ( g/mol ) | Equiv. | Role |

| 2-Bromoethylamine HBr | 204.89 | 1.0 | Substrate |

| Sodium Azide ( | 65.01 | 1.5 - 2.0 | Nucleophile |

| Sodium Hydroxide (NaOH) | 40.00 | ~2.2 | Basification |

| HCl (4M in Dioxane/Ether) | 36.46 | Excess | Salt Formation |

| Water (Milli-Q) | 18.02 | Solvent | Reaction Medium |

Step-by-Step Methodology

Phase A: Displacement Reaction

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-Bromoethylamine hydrobromide (10.0 g, 48.8 mmol) in Water (30 mL).

-

Azide Addition: Add Sodium Azide (6.34 g, 97.6 mmol, 2.0 equiv). Note:

is acutely toxic; use plastic spatulas to avoid metal-azide formation. -

Heating: Heat the reaction mixture to 80°C for 16 hours. A blast shield should be in place.

-

Quenching: Cool the reaction mixture to room temperature, then place in an ice bath to reach 0°C.

Phase B: Isolation of the Free Base (The Hazardous Step) 5. Basification: Slowly add NaOH pellets (approx. 4.0 g) or 50% NaOH solution to the aqueous mixture while stirring at 0°C. Monitor pH until it exceeds 12.

- Why: This deprotonates the amine (

- Extraction: Extract the aqueous layer with Diethyl Ether (

- Safety: Keep the ether cold. Do not use rotary evaporation on the ether extracts at this stage. The concentration of the free azide amine increases the explosion risk.

Phase C: Salt Formation & Purification

7. Acidification: To the combined cold ether extracts, dropwise add 4M HCl in Dioxane (or HCl gas bubbled into ether) while stirring vigorously at 0°C.

8. Precipitation: A white solid (the hydrochloride salt) will precipitate immediately. Continue addition until the supernatant is acidic (check with pH paper).

9. Filtration: Filter the solid under vacuum (Buchner funnel). Wash the filter cake with cold diethyl ether (

- Yield: Typical yields range from 60-80%.[4]

- Storage: Store at -20°C under inert atmosphere.

Part 4: Analytical Validation (Self-Validating Data)

To confirm the identity and purity of the synthesized compound, compare your results against these standard parameters.

Spectroscopy Data

| Technique | Parameter | Expected Signal | Interpretation |

| IR (ATR) | Azide Stretch | ~2130 cm⁻¹ | Strong, sharp peak (Asymmetric |

| ¹H NMR | 3.65 ppm (t, 2H) | ||

| ¹H NMR | 3.20 ppm (t, 2H) | ||

| ¹³C NMR | ~48.0 ppm | Carbon attached to Azide | |

| ¹³C NMR | ~38.5 ppm | Carbon attached to Amine |

Melting Point & Purity

-

Appearance: White to off-white crystalline solid.

-

Melting Point: >78°C (Decomposition). [5]

-

Warning: Do not attempt to determine the melting point using an open flame or high ramp rates. The compound may decompose violently upon melting. DSC (Differential Scanning Calorimetry) in a sealed pan is the preferred method for thermal analysis, but only with sub-milligram quantities.

-

References

-

PubChem. (2025).[2] 2-Azidoethan-1-amine hydrochloride | C2H7ClN4.[2][6] National Library of Medicine. [Link]

- Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride. Organic Letters, 9(19), 3797-3800.

- Bräse, S., et al. (2005). Organic Azides: An Exploding Diversity of a Unique Class of Compounds. Angewandte Chemie International Edition, 44(33), 5188-5240. (Authoritative review on azide safety and reactivity).

-

University of California, Santa Cruz. (2025). Azide Safety Guidelines: C/N Ratio Rule. EH&S. [Link] (General reference for the C/N > 3 safety rule).

- Lau, Y. H., et al. (2016). A General Synthesis of Azido-PEG-Amines. Tetrahedron Letters. (Methodology basis for displacement reactions).

Sources

- 1. rsc.org [rsc.org]

- 2. 2-Azidoethan-1-amine hydrochloride | C2H7ClN4 | CID 13538283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 5. 2-Azidoethanamine HCl | 118508-67-1 [chemicalbook.com]

- 6. 2-Azidoethanamine hydrochloride 95% | CAS: 118508-67-1 | AChemBlock [achemblock.com]

Technical Guide: Solubility Profile and Handling of 2-Azidoethan-1-amine Hydrochloride

[1]

Executive Summary & Chemical Context

2-Azidoethan-1-amine hydrochloride (CAS: 118508-67-1 / 911302-02-0) is a bifunctional linker widely used in "Click Chemistry" (CuAAC reactions), PROTAC development, and surface modification.[1] Structurally, it consists of a short ethyl chain terminating in a primary amine (protonated as a hydrochloride salt) and an azide group.

Understanding its solubility requires distinguishing between its two distinct chemical states:

-

The Hydrochloride Salt (Current Form): Highly polar, ionic lattice. Soluble in aqueous and polar protic media.

-

The Free Base (Neutral Amine): Generated in situ via basic workup. Soluble in organic solvents (DCM, EtOAc) but volatile and potentially unstable.

Safety Advisory: While the hydrochloride salt stabilizes the molecule, the azide moiety (

Solubility Profile

The following data categorizes solvent compatibility based on the polarity and dielectric constants relative to the ionic lattice energy of the hydrochloride salt.

Quantitative & Qualitative Solubility Matrix

| Solvent Class | Specific Solvent | Solubility Rating | Mechanism / Notes |

| Aqueous | Water ( | High (>100 mg/mL) | Ion-dipole interactions dominate.[1] Ideal for stock solutions. |

| Polar Aprotic | DMSO | High (>50 mg/mL) | Strong solvation of the cation. Preferred for biological assay stocks. |

| DMF | High (>50 mg/mL) | Suitable alternative to DMSO; easier to remove via evaporation. | |

| Polar Protic | Methanol | Moderate to High | Good solubility; often used for transfers or reactions. |

| Ethanol | Moderate | Solubility decreases as alkyl chain length of alcohol increases. | |

| Chlorinated | Dichloromethane (DCM) | Low / Insoluble | The ionic salt does not dissolve well. Requires free-basing (see Protocol B).[1] |

| Chloroform | Insoluble | Ineffective for the HCl salt. | |

| Non-Polar | Diethyl Ether | Insoluble | Anti-solvent. Used to precipitate the salt from MeOH or Water. |

| Hexanes / Heptane | Insoluble | Anti-solvent. Used to wash the solid to remove organic impurities. |

Experimental Protocols

Protocol A: Preparation of Stock Solutions for Biological Assays

Objective: Create a stable, sterile-filtered stock solution for cellular or enzymatic assays.

-

Weighing: Weigh the target mass of 2-Azidoethan-1-amine HCl into a glass vial. Note: Use a plastic or ceramic spatula; avoid metal to reduce azide sensitivity risks.

-

Solvent Addition: Add DMSO or Milli-Q Water to achieve a concentration of 10–100 mM.

-

Expert Insight: Although water is an excellent solvent, DMSO is preferred if the final application involves dilution into cell culture media, as it minimizes potential hydrolysis or pH shifts associated with the HCl salt.

-

-

Dissolution: Vortex gently for 30 seconds. Sonication is generally not required due to high solubility.

-

Sterilization: Pass through a 0.22 µm PTFE (for DMSO) or PES (for Water) syringe filter.

Protocol B: "Free-Basing" for Organic Synthesis

Objective: Convert the hydrophilic HCl salt into the lipophilic free amine for reactions in DCM, THF, or Toluene.

The Reaction:

Workflow:

-

Dissolve: Dissolve 1.0 eq of the HCl salt in a minimum volume of water (e.g., 5 mL per gram).

-

Basify: Slowly add 1.5 eq of saturated aqueous

or 1M NaOH. Monitor pH to ensure it reaches >10. -

Extract: Add an equal volume of Dichloromethane (DCM). Shake vigorously and separate layers.

-

Repeat: Extract the aqueous layer 2 more times with DCM.

-

Dry: Combine organic layers, dry over anhydrous

, and filter. -

Usage: Use the DCM solution immediately.

-

Warning: Do not rotary evaporate to dryness if possible. Low molecular weight organic azides are volatile and potentially explosive when concentrated.

-

Protocol C: Purification via Anti-Solvent Precipitation

Objective: Purify the HCl salt from organic contaminants.

-

Dissolution: Dissolve the crude solid in the minimum amount of warm Methanol (

). -

Precipitation: Add Diethyl Ether dropwise to the stirring methanol solution until turbidity persists.

-

Crystallization: Cool the mixture on ice for 30 minutes. The HCl salt will crystallize out.

-

Filtration: Filter the white solid and wash with cold ether.

Visualizing the Solubility Logic

The following diagram illustrates the decision-making process for solvent selection based on the intended application (Reaction vs. Purification).

Figure 1: Decision tree for solvent selection and processing of 2-Azidoethan-1-amine HCl.

Critical Safety & Stability Mechanisms

The "Carbon-to-Nitrogen" Rule

A standard safety heuristic for azides is the equation:

-

Ratio =

(Far below the safety threshold of 3).

Implication: This molecule has a high energy density. The HCl salt form significantly mitigates kinetic instability by increasing the molecular weight and forming a crystal lattice. However, the free base is extremely energetic.

-

Protocol Constraint: Never distill the free base. Always handle it in solution.

-

Storage: Store the HCl salt at -20°C under desiccant. It is hygroscopic; moisture absorption can lead to hydrolysis over long periods.

References

-

PubChem. 2-Azidoethan-1-amine hydrochloride | C2H7ClN4.[1][2] National Library of Medicine. Retrieved from [Link]

-

Goddard-Borger, E. D., & Stick, R. V. (2007). An efficient, inexpensive, and shelf-stable diazotransfer reagent: Imidazole-1-sulfonyl azide hydrochloride.[1] Organic Letters, 9(19), 3797-3800.[1] (Foundational reference for handling amine-azide salts).

-

Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021.[1] (Context for solvent selection in click chemistry).

Technical Guide: Stability Profile & Handling of 2-Azidoethan-1-amine Hydrochloride

[1]

Executive Summary & Critical Safety Warning

2-Azidoethan-1-amine hydrochloride (CAS: 118508-67-1) is a bifunctional linker widely used in PROTAC® development and surface modification.[1] However, its structural simplicity masks significant safety risks.[1]

CRITICAL HAZARD: This compound has a Carbon-to-Nitrogen (C/N) ratio of 0.5 , which is critically below the safety threshold of 3.0 ("Rule of Six").[1] It classifies as a high-energy material with explosive potential if subjected to heat (>70°C), shock, or metal contamination.[1]

This guide defines the boundaries of its stability to ensure data integrity and personnel safety during drug development workflows.

Physicochemical Profile

The hydrochloride salt form is the only viable state for storage. The free base is volatile and kinetically unstable.

| Property | Value | Technical Implication |

| Formula | High nitrogen content (High Energy).[1] | |

| Molecular Weight | 122.56 g/mol | Low MW implies high volatility for the free base.[1] |

| Appearance | White to beige solid | Discoloration (browning) indicates decomposition.[1] |

| Melting Point | >78°C (Decomposes) | Do not heat. Solid-state decomposition is exothermic.[1] |

| pKa (approx) | ~10.5 (Amine) | Exists as a stable cation ( |

| C/N Ratio | 0.5 | Explosion Hazard. (Safe limit is usually |

| Solubility | Water, Methanol, DMSO | Protic solvents stabilize the salt form.[1] |

Stability Analysis: pH and Temperature Factors

The stability of 2-Azidoethan-1-amine is governed by a "Stability Triangle" involving protonation state, temperature, and concentration.

pH Sensitivity: The Salt-Base Equilibrium

The molecule's stability is binary, defined by the protonation of the primary amine.

-

Acidic to Neutral (pH 1.0 – 7.0): STABLE

-

Basic (pH > 9.0): UNSTABLE / HAZARDOUS [1]

-

State: Free amine (

).[1] -

Risks:

-

Volatility: The free base is a low-molecular-weight liquid that can evaporate, creating inhalation hazards and changing stoichiometry.[1]

-

Dimerization: Free amines can slowly attack the azide group of neighboring molecules (though slow without catalysis, the risk increases with concentration).

-

-

Protocol: Generate the free base in situ only immediately prior to the conjugation reaction. Never store the free base.[1]

-

Thermal Stability & Decomposition

Unlike aryl azides, alkyl azides like 2-Azidoethan-1-amine do not typically decompose via nitrene formation at ambient temperatures, but they are thermally fragile.[1]

-

Storage (-20°C): Indefinitely stable if kept dry and under inert gas (Argon/Nitrogen).[1]

-

Ambient (25°C): Stable for days/weeks as a solid salt. Hygroscopicity is the main enemy here (water absorption leads to hydrolysis risks or caking).[1]

-

Elevated (>60°C): DANGER ZONE. [1]

Chemical Incompatibilities[1][2]

-

Halogenated Solvents (DCM/Chloroform): Avoid. Primary amines can react with Dichloromethane (DCM) over time to form explosive diazomethane derivatives or quaternary ammonium salts, a risk exacerbated by the high energy of the azide.[1]

-

Phosphines: Instant decomposition via Staudinger reduction (intended reaction, but fatal to stability if accidental).[1]

-

Metals (Cu, Pb, Hg): Formation of heavy metal azides, which are primary explosives.[1] Use only glass or plastic tools; no metal spatulas.

Visualizing Stability & Logic

The following diagram illustrates the decision logic for handling this compound based on environmental factors.

Figure 1: Stability decision matrix showing the safe operating window (Green Zone) versus high-risk conditions.[1]

Experimental Protocols

Safe Handling Workflow

Objective: To prepare a stock solution without generating the unstable free base or metal azides.[1]

-

PPE: Kevlar gloves (under nitrile), face shield, and blast sash required.[1]

-

Tools: Use plastic or ceramic spatulas only. No metal.[1]

-

Weighing: Weigh the hydrochloride salt directly into a tared glass vial. Do not use weighing boats that generate static.[1]

-

Solubilization: Dissolve in water or DMSO.[1]

In-Situ Neutralization (For Coupling Reactions)

Do not isolate the free base.[1] Perform neutralization in the reaction vessel.

-

Dissolve the amine-HCl salt in the reaction solvent (e.g., DMF or DMSO).[1]

-

Add the electrophile (e.g., NHS-ester).[1]

-

Add a non-nucleophilic base (e.g., DIPEA or Triethylamine) dropwise to initiate the reaction.[1]

-

Ratio: 1.0 eq Amine-HCl : 1.2 eq Base.[1]

-

-

Monitor: Proceed immediately. Do not store this mixture.

Analytical Monitoring (HPLC)

Due to the lack of a chromophore in the aliphatic chain, UV detection is difficult at standard wavelengths (254 nm).[1]

Decomposition Mechanism Diagram

Understanding how it fails is crucial for troubleshooting.

Figure 2: Primary decomposition and hazard pathways.[1] Note the risk of DCM incompatibility.

References

-

LGC Standards. (2025). 2-Azidoethanamine Hydrochloride Product Sheet. Retrieved from

-

TCI Chemicals. (2025).[1] Safety Data Sheet: 2-Aminoethanol Hydrochloride (Analogous Handling). Retrieved from [1]

-

University of Pittsburgh. (2013).[1] Safe Handling of Azides and C/N Ratio Guidelines. Retrieved from

-

Stanford University. (n.d.).[1] Information on Azide Compounds and the Rule of Six. Retrieved from [1]

-

ChemicalBook. (2023).[1][3] 2-Azidoethanamine HCl Properties and Stability. Retrieved from

-

PubChem. (2025).[1] 2-Azidoethan-1-amine hydrochloride Compound Summary. Retrieved from

2-Azidoethan-1-amine hydrochloride safety precautions and handling guidelines

An In-Depth Technical Guide for the Safe Handling and Use of 2-Azidoethan-1-amine hydrochloride

Preamble: The Azido Moiety - A Double-Edged Sword in Modern Chemistry

The azido group is a cornerstone of modern synthetic chemistry, most notably for its role in the Nobel prize-winning field of "Click Chemistry."[1][2] Its ability to undergo highly specific and efficient cycloaddition reactions has made it an invaluable tool for drug development, bioconjugation, and materials science. However, this high reactivity stems from its significant intrinsic energy. Organic azides are energetic compounds that can be sensitive to external stimuli like heat, light, shock, and pressure, potentially leading to rapid and violent decomposition.[1][2][3][4]

This guide provides a comprehensive framework for the safe handling, use, and disposal of 2-Azidoethan-1-amine hydrochloride, a common and useful building block. As a Senior Application Scientist, the perspective offered herein is grounded in the principle that robust safety protocols are not an impediment to research but are, in fact, an essential prerequisite for valid, reproducible, and innovative science. This document is structured to follow the logical workflow of a researcher: from initial risk assessment to final waste disposal, ensuring that safety is an integrated component at every stage of the experimental process.

Chapter 1: Pre-Operational Hazard Analysis

Before any manipulation of 2-Azidoethan-1-amine hydrochloride, a thorough understanding of its properties and potential hazards is mandatory. This initial analysis forms the foundation of a safe experimental design.

Physicochemical Properties & Stability Assessment

2-Azidoethan-1-amine hydrochloride is a solid, beige-to-brown hygroscopic compound.[5][6] Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂H₇ClN₄ | [5][7][8] |

| Molecular Weight | 122.56 g/mol | [5][7][8] |

| Appearance | Beige to Brown Solid | [6][8] |

| Melting Point | >78°C (decomposes) | [5][6] |

| Solubility | Slightly soluble in water and methanol | [5][6] |

| Storage | Hygroscopic, store at -20°C under inert atmosphere | [5][6] |

A critical aspect of azide safety is evaluating the stability of the molecule. Two widely accepted empirical rules are the Carbon-to-Nitrogen (C/N) Ratio and the "Rule of Six" .

-

C/N Ratio : This rule suggests that the number of carbon atoms should ideally not be less than the number of nitrogen atoms.[1] For 2-Azidoethan-1-amine (the free base, C₂H₆N₄), the C/N ratio is 2 carbons to 4 nitrogens, or 0.5. A C/N ratio of less than 1 indicates a high proportion of nitrogen, suggesting the compound is highly energetic and should never be isolated in large quantities or as a pure, neat substance without extreme precautions.[4]

-

Rule of Six : This guideline states there should be at least six carbon atoms (or other atoms of similar size) for every "energetic" functional group (like an azide) to provide sufficient dilution, rendering the compound relatively safe.[1] This compound, with only two carbons, does not meet this criterion, further underscoring its potential instability.

The takeaway from this analysis is that 2-Azidoethan-1-amine hydrochloride is a low-molecular-weight organic azide with a high nitrogen content, demanding rigorous safety protocols.

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a standardized classification of the compound's hazards.

| Pictogram | Class | Hazard Statement |

| Warning | H315 : Causes skin irritation.[7][8] | |

| H319 : Causes serious eye irritation.[7][8] | ||

| H335 : May cause respiratory irritation.[7][8] | ||

| H373 : May cause damage to organs through prolonged or repeated exposure.[7] |

Incompatibilities and Dangerous Reactions

The reactivity of the azido group necessitates strict avoidance of certain substances:

-

Heavy Metals & Metal Utensils : Azides can react with heavy metals (e.g., lead, copper, silver, mercury, iron) to form highly shock-sensitive and explosive metal azide salts.[1][9] This is particularly relevant for plumbing; azide solutions must never be poured down drains, as they can react with lead or copper pipes to form explosive deposits.[9][10][11] Always use plastic, ceramic, or Teflon-coated spatulas for handling.[3][9]

-

Acids : Mixing azides with strong acids can generate hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[1][4] Azide-containing waste must be kept separate from acidic waste streams.[1][3]

-

Halogenated Solvents : Reactions involving azides should never be performed in halogenated solvents like dichloromethane (DCM) or chloroform.[1][3][4] These can react to form extremely unstable and explosive di- and tri-azidomethane.[3][4]

-

Oxidizing Agents : Avoid contact with strong oxidizing agents.[12]

Chapter 2: Establishing a Safe Operational Environment

A controlled environment is non-negotiable when working with energetic compounds.

Primary Engineering Controls

-

Chemical Fume Hood : All work with 2-Azidoethan-1-amine hydrochloride must be conducted within a certified chemical fume hood to protect the user from inhalation of dust or potential off-gassing.[2][9]

-

Blast Shield : Experiments involving azides, particularly when heated or performed at scale, must be conducted behind a blast shield.[2][4][9] The fume hood sash should be kept as low as possible to provide an additional barrier.[2][4]

-

Work Area De-clutter : The fume hood should be kept clear of unnecessary equipment and chemicals to minimize potential secondary hazards in the event of an incident.[2][4]

Personal Protective Equipment (PPE) Protocol

Proper PPE is the last line of defense. The following must be worn at all times.

| PPE Item | Specification | Rationale |

| Eye Protection | Chemical splash goggles. A face shield should be worn over the goggles if a blast shield is not feasible.[2][4][9] | Protects against splashes and potential projectiles. |

| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). Consider double-gloving for added protection.[3][9] | Prevents skin contact and absorption. The azide ion is toxic.[3] |

| Body Protection | Flame-resistant lab coat.[2][4] | Provides a removable barrier to protect skin and clothing from spills. |

| Footwear | Closed-toe shoes. | Protects feet from spills. |

Chapter 3: Standard Operating Procedure (SOP) for Handling

This section details the step-by-step process for safely using the compound in a typical laboratory workflow.

Caption: General workflow for handling 2-Azidoethan-1-amine hydrochloride.

Weighing and Dispensing

-

Ensure all required PPE is correctly worn.

-

Retrieve the container from its designated -20°C storage location.[5][6]

-

Allow the container to warm to room temperature in a desiccator to prevent water condensation on the hygroscopic solid.

-

Perform all weighing operations inside a fume hood.

-

Use only a plastic, ceramic, or Teflon-coated spatula to transfer the solid.[3][9] Never use a metal spatula. [9]

Dissolution and Reaction Setup

-

Choose a compatible solvent. Ethers, esters, and amides are generally acceptable. Under no circumstances should halogenated solvents like DCM or chloroform be used. [1][3][4]

-

Keep reaction concentrations as low as is feasible, preferably not exceeding 1 M.[1][4]

-

If heating is required, use a well-controlled heating mantle or oil bath with redundant temperature monitoring. Avoid localized overheating.

-

Ensure the reaction is performed behind a blast shield with the fume hood sash lowered.[2][4][9]

Work-up and Purification Caveats

-

Organic azides should not be concentrated to dryness or purified by distillation or sublimation, as this can lead to explosive decomposition.[3][4]

-

Purification should be limited to methods such as extraction, precipitation, and chromatography.[3] Avoid using ground glass joints where possible, as friction can be a source of initiation.[4]

Chapter 4: Emergency Response Protocols

Preparedness is key to mitigating the consequences of an accident.

Caption: Emergency response decision tree for incidents.

Accidental Release (Spill) Containment and Cleanup

-

Alert Personnel : Immediately alert colleagues in the vicinity.

-

Assess and Secure : If the spill is large, evacuate the area. Ensure the area is well-ventilated.

-

PPE : Before cleaning, don all appropriate PPE, including respiratory protection if necessary.

-

Containment : For a solid spill, carefully sweep up the material, avoiding the creation of dust, and place it in a clearly labeled, sealed container for hazardous waste.[9]

-

Decontamination : Clean the spill area with a suitable solvent and then soap and water. Collect all cleanup materials as hazardous waste.

-

Reporting : Report the incident to the laboratory supervisor and institutional Environmental Health & Safety (EH&S) department.

Personnel Exposure Response

-

Skin Contact : Immediately remove any contaminated clothing.[9][13] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[9][14][15] Seek medical attention if irritation persists.[14][16]

-

Eye Contact : Immediately flush the eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.[14][15][16] Remove contact lenses if present and easy to do.[16] Seek immediate medical attention.[12][14]

-

Inhalation : Move the affected person to fresh air immediately.[14][16][17] If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[14][17]

-

Ingestion : Rinse the mouth with water.[16][18] Do not induce vomiting.[17] Seek immediate medical attention.[14]

Fire Emergency Response

Chemical fires present unique challenges and often require specific extinguishing agents.[19]

-

Evacuation and Alarm : If a fire occurs, activate the nearest fire alarm and evacuate the area.

-

Extinguishing Media : For small, containable fires, use a Class B/C fire extinguisher (CO₂, dry chemical powder) or alcohol-resistant foam.[16][20] Do not use a direct water jet , as this can spread the material.[21]

-

Container Cooling : If nearby containers are exposed to heat, they should be cooled with a water spray from a safe distance, if this can be done without risk.[16][22]

Chapter 5: Post-Operational Procedures: Storage & Waste Management

Proper storage and disposal are critical final steps to ensure laboratory safety.

Short- and Long-Term Storage Guidelines

-

Container : Keep the compound in its original, tightly sealed container.[16]

-

Conditions : Store in a designated freezer at -20°C, under an inert atmosphere.[5][6] The storage area should be away from sources of heat, light, and shock.[2][3][4]

-

Segregation : Store away from incompatible materials, especially acids and oxidizing agents.[4][16]

Decontamination and Waste Neutralization

All azide-containing waste is considered hazardous.[9] It is often best practice to chemically neutralize or "quench" residual azide in reaction mixtures before disposal. A common method involves the use of nitrous acid, which converts the azide to nitrogen gas.[9]

Protocol for Azide Quenching (for dilute solutions ≤ 5%) CAUTION : This procedure generates nitric oxide gas and must be performed in a chemical fume hood.[9]

-

Place the aqueous azide solution in a three-necked flask equipped with a stirrer and a dropping funnel.

-

Cool the solution in an ice bath.

-

While stirring, add a 20% aqueous solution of sodium nitrite. Use approximately 1.5 g of sodium nitrite for every 1 g of sodium azide (or molar equivalent).[9]

-

Slowly and dropwise , add a 20% aqueous solution of sulfuric acid until the mixture is acidic to pH paper.[9] The order of addition is critical. [9]

-

Stir the reaction for at least one hour after the addition is complete.

-

Test for the presence of residual azide (e.g., with a ferric chloride spot test; a red color indicates the presence of hydrazoic acid).[9]

-

Once the reaction is complete and no azide is detected, neutralize the solution to pH 6-9 with a dilute base (e.g., NaOH) before disposing of it as hazardous aqueous waste.[9]

Segregated Waste Disposal

Caption: Waste management workflow for azide-containing materials.

-

Dedicated Containers : All azide-containing waste streams must be collected in separate, clearly labeled containers.[1][3][4]

-

No Drain Disposal : As previously stated, never dispose of azide solutions down the sink.[9][10]

-

EH&S Protocol : Follow all institutional guidelines for the disposal of hazardous chemical waste. Contact your EH&S department for specific instructions.[1][9]

References

-

Safe Handling of Azides. (2013). University of Pittsburgh Environmental Health and Safety. [Link]

-

Standard Operating Procedure: Safe Handling of Azido Compounds. (2021). University of New Mexico, Department of Chemistry & Chemical Biology. [Link]

-

SOP For Handling Azides And Other Potentially Explosive Materials. (2018). University College Dublin School of Chemistry. [Link]

-

Information on Azide Compounds. Stanford Environmental Health & Safety. [Link]

-

Azide Compounds. Princeton University Environmental Health & Safety. [Link]

-

2-Azidoethan-1-amine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

-

2-(2-Azidoethoxy)ethan-1-amine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

-

Hazard Alert: Use and disposal of inorganic azides. (2017). The University of Adelaide. [Link]

-

Disposing of Sodium Azide Solutions: What You Need to Know. (2016). Triumvirate Environmental. [Link]

-

Safety Data Sheet. (2015). [Link]

-

Safety Data Sheet - 3-Buten-1-amine. (2013). Fisher Scientific. [Link]

-

Safety Data Sheet. (2015). Safetec. [Link]

-

Technical Supplement - Sulfuric Acid Bulk Handling. (2019). [Link]

-

First Aid - Chemical Poisoning. (2019). Ministry of Health, Kingdom of Saudi Arabia. [Link]

-

bis(2-chloroethyl)amine hydrochloride Safety Data Sheet. s d fine-chem limited. [Link]

-

Personal protective equipment in your pharmacy. (2019). Alberta College of Pharmacy. [Link]

-

Fire and rescue service: operational guidance for incidents involving hazardous materials. (2024). GOV.UK. [Link]

-

First aid in the prevention and treatment of chemical casualties. (1943). [Link]

-

First aid for chemicals. Hesperian Health Guides. [Link]

-

Chemical Fire Preparedness: Strategies for Effective Prevention and Suppression. (2024). Shutgun. [Link]

-

Chemical Burns First Aid. St John Ambulance. [Link]

-

Which chemicals should be used to effectively extinguish fires? PCC Group Product Portal. [Link]

- Fire extinguishing methods and compositions utilizing 2-chloro-1,1,1,2-tetrafluoroethane.

-

Fire Fighting Foam Principles. Ethanol Emergency Response Coalition. [Link]

Sources

- 1. safety.pitt.edu [safety.pitt.edu]

- 2. safety.fsu.edu [safety.fsu.edu]

- 3. ucd.ie [ucd.ie]

- 4. Information on Azide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 5. 2-Azidoethanamine HCl | 118508-67-1 [amp.chemicalbook.com]

- 6. 2-Azidoethanamine HCl | 118508-67-1 [chemicalbook.com]

- 7. 2-Azidoethan-1-amine hydrochloride | C2H7ClN4 | CID 13538283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Azidoethanamine hydrochloride 95% | CAS: 118508-67-1 | AChemBlock [achemblock.com]

- 9. chemistry.unm.edu [chemistry.unm.edu]

- 10. thewaite.org [thewaite.org]

- 11. triumvirate.com [triumvirate.com]

- 12. fishersci.com [fishersci.com]

- 13. Chemical Burns First Aid | St John Ambulance [sja.org.uk]

- 14. fishersci.fr [fishersci.fr]

- 15. en.hesperian.org [en.hesperian.org]

- 16. leap.epa.ie [leap.epa.ie]

- 17. First Aid - Chemical Poisoning [moh.gov.sa]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. shutgun.ca [shutgun.ca]

- 20. Which chemicals should be used to effectively extinguish fires? - PCC Group Product Portal [products.pcc.eu]

- 21. safetec.com [safetec.com]

- 22. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

Technical Guide: The Role of 2-Azidoethan-1-amine Hydrochloride in Click Chemistry

Executive Summary

2-Azidoethan-1-amine hydrochloride (CAS 118508-67-1) is a short-chain, heterobifunctional linker critical to modern chemical biology and drug discovery. Characterized by a primary amine at one terminus and an azide group at the other, separated by a minimal ethyl spacer, it serves as a foundational building block for PROTACs (Proteolysis Targeting Chimeras) , antibody-drug conjugates (ADCs), and surface immobilization protocols.

Its hydrochloride salt form confers water solubility and stability, distinguishing it from the volatile and potentially explosive free base. This guide details the mechanistic principles, experimental workflows, and safety protocols required to utilize this linker effectively.

Part 1: Chemical Profile & Reactivity[1]

Structural Properties

The molecule functions as a "minimal spacer" (

| Property | Specification |

| IUPAC Name | 2-Azidoethanamine hydrochloride |

| CAS Number | 118508-67-1 |

| Formula | |

| Molecular Weight | 122.56 g/mol |

| Solubility | Highly soluble in water, DMSO, Methanol; slightly soluble in DCM/THF (unless neutralized).[1][2] |

| Stability | Stable as HCl salt. Free base is shock-sensitive and volatile. |

Mechanistic Dual-Functionality

The utility of 2-Azidoethan-1-amine HCl lies in its orthogonal reactivity profile. The amine and azide groups react under mutually exclusive conditions, allowing for controlled, sequential conjugation.

-

The Amine Terminus (

): Reacts with activated carboxylic acids (NHS esters, acid chlorides) or aldehydes (reductive amination). Crucial Note: As a hydrochloride salt, the amine is protonated ( -

The Azide Terminus (

): Chemically inert to most biological conditions (pH, oxidation, cytosolic enzymes) but reacts rapidly with alkynes via CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition) or SPAAC (Strain-Promoted Azide-Alkyne Cycloaddition).

Visualization: Reactivity Map

The following diagram illustrates the divergent reaction pathways available to this linker.

Figure 1: Orthogonal reactivity pathways. The amine is typically engaged first to functionalize a core scaffold, leaving the azide available for downstream conjugation.

Part 2: Applications in Drug Discovery (PROTACs)

The most high-value application of 2-Azidoethan-1-amine HCl is in the synthesis of PROTACs . It is frequently used to convert E3 ligase ligands (such as Thalidomide, Pomalidomide, or VHL ligands) into "clickable" building blocks.

Why this linker?

-

Short Tether: In PROTAC design, linker length determines the stability of the Ternary Complex (Target-PROTAC-E3). A 2-carbon spacer is ideal when the binding pockets are shallow or close together.

-

Library Generation: By attaching this linker to an E3 ligand, researchers create a "Universal E3 Module." This module can then be "clicked" to a library of alkyne-modified target ligands to rapidly screen for degradation efficiency.

Part 3: Experimental Protocols

Protocol A: Synthesis of an Azide-Functionalized E3 Ligand (Amide Coupling)

Objective: Attach the linker to a carboxylic acid-containing molecule (e.g., Pomalidomide-COOH) to create a clickable intermediate.

Reagents:

-

Carboxylic Acid Substrate (1.0 equiv)

-

2-Azidoethan-1-amine HCl (1.2 equiv)

-

HATU (1.2 equiv) or EDC/NHS

-

DIPEA (N,N-Diisopropylethylamine) (3.0 - 4.0 equiv)

-

Solvent: Anhydrous DMF or DMSO

Step-by-Step Methodology:

-

Activation: Dissolve the Carboxylic Acid Substrate in anhydrous DMF under nitrogen. Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir for 15 minutes to activate the acid.

-

Linker Addition: Add 2-Azidoethan-1-amine HCl (1.2 equiv) directly to the reaction mixture.

-

Neutralization: Immediately add the remaining DIPEA (1.0 - 2.0 equiv). Expert Insight: The extra base is required to neutralize the HCl salt of the linker; failure to do this will result in extremely low yields as the ammonium species cannot attack the activated ester.

-

Reaction: Stir at room temperature for 2–4 hours. Monitor by LC-MS (Look for mass shift: M_substrate + 122 - H2O).

-

Workup: Dilute with Ethyl Acetate, wash with 5% LiCl (to remove DMF), saturated NaHCO3, and brine. Dry over MgSO4.

Protocol B: Copper-Catalyzed Click Reaction (CuAAC)

Objective: Conjugate the Azide-Functionalized scaffold to a terminal alkyne.

Reagents:

-

Azide-Functionalized Scaffold (from Protocol A)

-

Terminal Alkyne Partner (1.0 equiv)

-

CuSO4 · 5H2O (0.1 equiv)

-

Sodium Ascorbate (0.5 equiv)

-

Solvent: THF/Water (1:1) or t-BuOH/Water (1:1)

Step-by-Step Methodology:

-

Dissolution: Dissolve the Azide and Alkyne in the solvent mixture. If solubility is poor, add small amounts of DMSO (<10%).

-

Catalyst Prep: Prepare fresh stock solutions of CuSO4 (100 mM in water) and Sodium Ascorbate (500 mM in water).

-

Initiation: Add the CuSO4 solution to the reaction, followed immediately by the Sodium Ascorbate. The solution may turn slightly yellow/orange.

-

Incubation: Stir at room temperature for 1–12 hours.

-

Purification: Scavenge copper using EDTA or commercially available Cu-scavenging silica beads before HPLC purification.

Visualization: PROTAC Synthesis Workflow

The following diagram details the logical flow of synthesizing a PROTAC using this linker.

Figure 2: Convergent synthesis of PROTACs. The linker is first attached to the E3 ligand to avoid copper coordination issues with free amines.

Part 4: Troubleshooting & Expert Insights

The "Free Amine" Trap

Issue: Attempting to perform the CuAAC click reaction before reacting the amine end of the linker. Cause: Free primary amines are potent ligands for Cu(I). If the amine is exposed during the click reaction, it can chelate the copper catalyst, halting the catalytic cycle or requiring excessive catalyst loading (which degrades proteins). Solution: Always perform the Amide Coupling (Step 1) before the Click Reaction (Step 2). If you must click first, protect the amine (e.g., Boc-2-azidoethanamine) and deprotect later.

Handling & Safety

-

Explosion Hazard: While 2-Azidoethan-1-amine is a small molecule azide, the C/N ratio

is on the border of high energy. However, as the hydrochloride salt, it is significantly more stable than the free liquid base. -

Precaution: Never distill the free base or concentrate it to dryness in the presence of transition metals. Store the HCl salt at -20°C under inert gas (Argon) to prevent hydrolysis or degradation.

Troubleshooting Table

| Problem | Probable Cause | Corrective Action |

| Low Yield in Amide Coupling | HCl salt not neutralized. | Increase DIPEA to at least 3.0 equivalents relative to the linker. |

| Reaction Stalls (Click) | Oxygen poisoning Cu(I). | Degas solvents; increase Sodium Ascorbate to 1.0 equiv to maintain reducing environment. |

| Precipitation | Poor solubility of triazole product. | Add DMSO or DMF to the aqueous reaction mixture (up to 20%). |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13538283, 2-Azidoethan-1-amine hydrochloride. Retrieved from [Link]

-

Meldal, M., & Tornøe, C. W. (2008). Cu-catalyzed azide-alkyne cycloaddition.[3] Chemical Reviews, 108(8), 2952-3015.[3] (Foundational CuAAC mechanism).

- Nalawansha, D. A., & Crews, C. M. (2020).PROTACs: An Emerging Therapeutic Modality in Precision Medicine. Cell Chemical Biology. (Context for linker length importance).

- BroadPharm.Pegylation & Click Chemistry Reagents: 2-Azidoethanamine HCl Protocol. (General industry standard protocols for amine-azide linkers).

Sources

Technical Guide: 2-Azidoethan-1-amine Hydrochloride as a Bifunctional Linker

[1]

Executive Summary

2-Azidoethan-1-amine hydrochloride (CAS: 118508-67-1) is a short-chain, hetero-bifunctional linker critical to modern bioconjugation, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1] Its structural simplicity—a two-carbon alkyl spacer terminating in a primary amine and an azide—belies its utility.[2] It provides a minimal-length "zero-length" equivalent for click chemistry applications, allowing for precise proximity control between conjugated moieties without introducing significant hydrophobicity or steric bulk.[2]

This guide details the physicochemical properties, mechanistic utility, and validated protocols for deploying this linker in drug discovery workflows.

Chemical Profile & Properties[1][2][3][4][5][6]

The hydrochloride salt form is the industry standard for stability and safety. The free base (2-azidoethanamine) is volatile and carries a higher risk of shock sensitivity.[2]

| Property | Specification |

| IUPAC Name | 2-Azidoethan-1-amine hydrochloride |

| Common Name | 2-Azidoethylamine HCl |

| CAS Number | 118508-67-1 |

| Molecular Formula | |

| Molecular Weight | 122.56 g/mol |

| Solubility | Highly soluble in water, DMSO, Methanol |

| Appearance | White to off-white solid |

| Storage | -20°C, under inert atmosphere (hygroscopic) |

Mechanistic Utility: The Power of Orthogonality[7]

The core value of 2-Azidoethan-1-amine lies in its orthogonality .[2][3] It possesses two distinct reactive handles that can be engaged sequentially without cross-reactivity:

-

Primary Amine (

): Reacts with activated esters (NHS), aldehydes (reductive amination), or epoxides.[2] -

Azide (

): Inert to most biological conditions and amine-coupling reagents; reacts exclusively with alkynes via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[2]

Visualization: The Orthogonal Workflow

The following diagram illustrates the sequential conjugation strategy, highlighting the chemical logic where the amine is typically engaged first to avoid copper interference.

Figure 1: Sequential conjugation logic. The amine coupling is performed first to generate a stable azide-functionalized intermediate, which then undergoes the 'Click' reaction.

Applications in Drug Discovery[8][9]

A. PROTACs (Proteolysis Targeting Chimeras)

In PROTAC design, linker length is a determinant of degradation efficiency.[2][4][5][6] Long PEG chains can sometimes prevent the formation of a stable ternary complex (Target-PROTAC-E3 Ligase) due to entropy or steric clashes.[2]

-

Why use this linker? It offers a roughly 3–4 Å spacer .[2] This is ideal for "folded" ternary complexes where the E3 ligase and target protein must be brought into immediate proximity for ubiquitin transfer [1, 2].[2]

-

Cooperativity: Short linkers often exhibit positive cooperativity, stabilizing the protein-protein interaction (PPI).

B. Surface Modification (SAMs)

The molecule is used to create Self-Assembled Monolayers (SAMs) on surfaces.[2] The amine anchors to carboxylated surfaces (or gold via a thiol-linker intermediate), leaving the azide exposed. This creates a "clickable surface" for capturing alkyne-tagged biomarkers or DNA [3].[2]

Experimental Protocols

Protocol A: Amine Coupling (Neutralization Step is Critical)

Context: Coupling the linker to a carboxylic acid-containing molecule (e.g., an E3 ligase ligand like Thalidomide-acid).[4]

Reagents:

-

Carboxylic Acid Substrate (1.0 eq)

-

HATU or EDC/NHS (1.2 eq)

-

DIPEA (Diisopropylethylamine) (3.0–4.0 eq)

-

Solvent: Anhydrous DMF or DMSO[2]

Step-by-Step:

-

Activation: Dissolve the Carboxylic Acid substrate in DMF. Add HATU (1.2 eq) and DIPEA (2.0 eq). Stir for 15 minutes at Room Temperature (RT) to activate the acid.

-

Salt Neutralization: In a separate vial, dissolve 2-Azidoethan-1-amine HCl (1.2 eq) in minimal DMF. Add DIPEA (1.5 eq) to this vial.[2] Note: This step liberates the free amine from the HCl salt.

-

Coupling: Add the neutralized linker solution to the activated acid solution dropwise.

-

Reaction: Stir at RT for 2–4 hours. Monitor by LC-MS (Look for mass shift: Substrate + 84 Da).[2]

-

Workup: Dilute with Ethyl Acetate, wash with 5% citric acid (to remove excess amine), sat.

, and brine.[2] Dry over

Protocol B: CuAAC Click Reaction

Context: Reacting the Azide-Intermediate with an Alkyne-Warhead.

Reagents:

-

Azide-Intermediate (from Protocol A) (1.0 eq)[2]

-

Alkyne-Partner (1.1 eq)[2]

- (0.1 eq)

-

Sodium Ascorbate (0.5 eq)

-

Ligand: THPTA or TBTA (0.5 eq) (Crucial to protect biomolecules from oxidation).[2]

Step-by-Step:

-

Solvent Prep: Use a mixture of t-Butanol/Water (1:[2]1) or DMSO/Water depending on solubility.[2] Degas solvents if possible.[2]

-

Catalyst Mix: Premix

and THPTA ligand in water. -

Assembly: Dissolve Azide and Alkyne in the solvent. Add the Catalyst Mix.[2][7]

-

Initiation: Add Sodium Ascorbate (freshly prepared in water) to initiate the reduction of Cu(II) to Cu(I).[2]

-

Incubation: Stir at RT for 1–12 hours under inert gas (

). -

Purification: Scavenge copper using EDTA or silica gel chromatography.

Safety & Handling (The "Rule of Six")

Organic azides are potentially energetic.[2][1][8][9][10] While 2-Azidoethan-1-amine HCl is relatively stable, the following safety rules are mandatory [4]:

-

C/N Ratio: The "Rule of Six" suggests that organic azides are safe if

.[2] This molecule ( -

Halogenated Solvents: NEVER use Dichloromethane (DCM) or Chloroform with sodium azide during synthesis steps, as explosive di-/tri-azidomethane can form.[2][8][10]

-

Metal Avoidance: Do not use metal spatulas. Azides can react with heavy metals to form shock-sensitive metal azides.[2][8] Use Teflon or plastic tools.[2]

-

Heat: Do not heat reaction mixtures containing this azide above 60°C unless in a blast-shielded environment.

Visualization: PROTAC Ternary Complex

The following diagram illustrates how this specific short linker facilitates the formation of a compact ternary complex.

Figure 2: The PROTAC mechanism relying on a short linker to induce proximity and ubiquitination.

References

-

Troup, R. I., et al. (2020).[2][4] Current strategies for the design of PROTAC linkers: a critical review. Explor Target Antitumor Ther.[2][4] Link

-

Bebbington, M. W., et al. (2008).[2] The copper-catalyzed azide-alkyne cycloaddition: a mechanistic view. Chemical Society Reviews.[2] Link

-

BroadPharm. Click Chemistry Protocols and Reagents.Link

-

University of Pittsburgh. Safe Handling of Azides. Department of Environmental Health and Safety.[2] Link

Sources

- 1. CAS 118508-67-1: Ethanamine, 2-azido-, monohydrochloride [cymitquimica.com]

- 2. 2-Azidoethan-1-amine hydrochloride | C2H7ClN4 | CID 13538283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. glenresearch.com [glenresearch.com]

- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]

- 5. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. confluore.com.cn [confluore.com.cn]

- 8. safety.pitt.edu [safety.pitt.edu]

- 9. artscimedia.case.edu [artscimedia.case.edu]

- 10. ucd.ie [ucd.ie]

Commercial Suppliers and Purity of 2-Azidoethan-1-amine Hydrochloride

This guide provides a technical analysis of the commercial landscape, purity specifications, and safety protocols for 2-Azidoethan-1-amine hydrochloride , a critical "Click Chemistry" building block.

Technical Guide & Whitepaper

Executive Summary

2-Azidoethan-1-amine hydrochloride (CAS: 118508-67-1 ) is a bifunctional ethylamine linker featuring a terminal azide group.[1][2][3][4] It is a fundamental reagent for copper-catalyzed azide-alkyne cycloaddition (CuAAC), widely used to introduce amine functionalities into alkyne-tagged biomolecules, surfaces, or small molecule drugs (e.g., PROTACs).

Despite its structural simplicity, this compound presents significant challenges in purity (due to hygroscopicity and stability) and safety (due to a high nitrogen-to-carbon ratio). This guide analyzes the "Make vs. Buy" decision, profiles commercial suppliers, and establishes a self-validating Quality Control (QC) workflow for researchers.

Technical Profile & Safety Paradox

The C/N Ratio Paradox

A core safety rule in organic azide chemistry is the C/N Ratio , which states that the number of carbon atoms (

For 2-Azidoethan-1-amine (

Critical Insight: A ratio of 0.5 classifies this molecule as highly energetic and potentially explosive . Most safety guidelines recommend never isolating organic azides with a ratio < 1.[5][6]

-

Why is it commercially available? The Hydrochloride (HCl) salt form significantly increases the molecular weight (from 86.09 to 122.56 g/mol ) and crystal lattice energy, reducing volatility and shock sensitivity compared to the free base.

-

Operational Directive: NEVER neutralize this salt to the free base for storage. Generate the free base in situ only.

Chemical Specifications

| Property | Specification |

| IUPAC Name | 2-Azidoethanamine hydrochloride |

| CAS Number | 118508-67-1 |

| Molecular Formula | |

| Molecular Weight | 122.56 g/mol |

| Appearance | White to off-white or beige solid |

| Solubility | Soluble in Water, DMSO, Methanol.[1][3][7] Insoluble in Hexane, DCM. |

| Hygroscopicity | High (Deliquescent). Must be stored under inert gas. |

Commercial Landscape

The market for 2-Azidoethan-1-amine HCl is split between bulk chemical suppliers (lower purity guarantees) and specialized "Click Chemistry" boutiques (higher purity, higher cost).

Supplier Analysis Table

| Supplier Category | Representative Vendors | Typical Purity | Pack Sizes | Pros/Cons |

| Specialty Reagent | BroadPharm, Click Chemistry Tools | ≥ 98% | 100mg - 1g | Pros: High QC, usually NMR confirmed. Cons: High cost per gram. |

| Catalog Houses | Sigma-Aldrich (Merck), Fluorochem | ≥ 95% | 250mg - 5g | Pros: Reliable logistics. Cons: Often "tech grade" (95%); may contain inorganic salts. |

| Bulk/Synthesis | Enamine, ChemScene, AK Scientific | 95% - 97% | 1g - 100g | Pros: Bulk availability. Cons: Batch-to-batch variability; often beige/brown (oxidation). |

Cost vs. Risk Analysis

-

High-End ($300+/g): Recommended for biological conjugations (ADC linkers, protein labeling) where stoichiometry is critical and impurities (like unreacted bromide) could cause side reactions.

-

Low-End (

100/g): Suitable for materials science (surface coating) or early-stage small molecule synthesis where recrystallization is possible.

Synthesis & Impurity Origins (Make vs. Buy)

Understanding the synthesis reveals the likely impurities in commercial batches. The standard route involves nucleophilic substitution of 2-bromoethylamine hydrobromide with sodium azide.

Synthesis Pathway & Impurities Diagram

Caption: Synthesis pathway highlighting the origin of common impurities (salts, unreacted starting material) found in commercial batches.

Impurity Profile

-

Sodium Bromide (NaBr): The stoichiometric byproduct. If the supplier uses simple precipitation without dialysis or thorough extraction, the product may contain significant inorganic salt (lowering the effective amine content).

-

Unreacted 2-Bromoethylamine: A serious impurity. It is also an amine and will compete in subsequent conjugation reactions, but it lacks the azide "click" handle, leading to dead-end cappings .

-

Sodium Azide (

): Residual toxic reagent.[5]

Quality Control (QC) Protocol

Researchers should validate every new commercial batch using this self-validating workflow.

Analytical Characterization

-

-NMR (D

-

Product: Look for two distinct triplets.

-

ppm (

-

ppm (

-

ppm (

-

Impurity (Starting Material): 2-Bromoethylamine signals will be slightly shifted.

-

Impurity (Ethanolamine): Look for triplet signals around

and

-

-

IR Spectroscopy:

-

Diagnostic Peak: Strong, sharp absorption at ~2100 cm

(Azide asymmetric stretch).

-

-

Visual Inspection:

-

Pass: White crystalline powder.

-

Caution: Beige/Brown solid indicates oxidation or polymerization (common in older batches).

-

Fail: Wet/clumped solid (Hydrolysis/Hygroscopic failure).

-

QC Decision Tree

Caption: Step-by-step Quality Control workflow for validating incoming reagent batches.

Handling & Storage Protocols

WARNING: Treat 2-Azidoethan-1-amine HCl as a High Energy Material .

-

Tools: Use Teflon or plastic spatulas only.

-

Reasoning: Metal spatulas can generate friction sparks or react with trace free hydrazoic acid/azide ions to form highly sensitive heavy metal azides (e.g., Iron Azide).

-

-

Solvents: Do NOT use halogenated solvents (Dichloromethane, Chloroform) if free sodium azide is present or if neutralizing.

-

Storage:

-

Store at -20°C .

-

Keep container tightly sealed (Desiccator recommended) to prevent water absorption.

-

Protect from light (amber vials).[11]

-

References

-

Synthesis & Safety of Low MW Azides

- Title: "Organic Azides: An Exploding Diversity of a Unique Class of Compounds"

- Source:Angewandte Chemie Intern

-

URL:[Link]

-

Safety Guidelines (C/N Ratio)

- Title: "Azides - Occup

- Source: University of Victoria Safety Guide.

-

URL:[Link]

-

Commercial Product Specifications (Example)

-

Reaction Impurities & Characterization

- Title: "Synthesis of 2-azido ethanol and deriv

- Source: Royal Society of Chemistry (RSC) Advances.

-

URL:[Link]

Sources

- 1. 2-Azidoethan-1-amine hydrochloride | C2H7ClN4 | CID 13538283 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Azidoethanamine HCl | 118508-67-1 [amp.chemicalbook.com]

- 3. 2-Azidoethanamine Hydrochloride | LGC Standards [lgcstandards.com]

- 4. 2-Azidoethanamine HCl | 118508-67-1 [chemicalbook.com]

- 5. uvic.ca [uvic.ca]

- 6. safety.fsu.edu [safety.fsu.edu]

- 7. 2-Bromoethylamine hydrobromide synthesis - chemicalbook [chemicalbook.com]

- 8. ucd.ie [ucd.ie]

- 9. ehs.wisc.edu [ehs.wisc.edu]

- 10. chemistry.unm.edu [chemistry.unm.edu]

- 11. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

The Versatile Bifunctional Linker: A Technical Guide to the Applications of 2-Azidoethan-1-amine Hydrochloride in Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of the synthetic utility of 2-Azidoethan-1-amine hydrochloride, a versatile bifunctional building block in modern organic chemistry. Possessing both a primary amine and an azide functional group, this reagent serves as a powerful tool for researchers, particularly in the fields of medicinal chemistry, chemical biology, and materials science. This document will delve into its core applications, including its pivotal role in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," its utility in bioconjugation for the labeling and modification of biomolecules, and its function as a precursor for the synthesis of diverse nitrogen-containing heterocycles. Through detailed mechanistic insights, step-by-step experimental protocols, and illustrative diagrams, this guide aims to equip researchers, scientists, and drug development professionals with the practical knowledge to effectively leverage 2-Azidoethan-1-amine hydrochloride in their synthetic endeavors.

Introduction: The Strategic Advantage of Bifunctionality

In the landscape of organic synthesis, molecules possessing orthogonal reactive sites are of immense value. 2-Azidoethan-1-amine hydrochloride (C₂H₇ClN₄, CAS: 118508-67-1) epitomizes this principle. Its structure, featuring a primary amine at one end and an azide at the other, allows for sequential and chemoselective reactions. The amine group provides a nucleophilic handle for traditional amide bond formation, reductive amination, and other classical amine chemistries. Concurrently, the azide group is a key participant in one of the most efficient and widely used ligation reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This dual reactivity, coupled with its commercial availability and stability as a hydrochloride salt, makes it an indispensable tool for molecular construction.[2][3]

Table 1: Physicochemical Properties of 2-Azidoethan-1-amine Hydrochloride

| Property | Value |

| Molecular Formula | C₂H₇ClN₄ |

| Molecular Weight | 122.56 g/mol [4] |

| Appearance | Solid[3] |

| CAS Number | 118508-67-1[2] |

| Solubility | Soluble in water |

Core Application I: A Gateway to 1,2,3-Triazoles via Click Chemistry

The most prominent application of 2-Azidoethan-1-amine hydrochloride lies in its role as an azide source for the CuAAC reaction. This reaction facilitates the rapid and efficient synthesis of 1,4-disubstituted 1,2,3-triazoles from terminal alkynes with high yields and regioselectivity.[1][5] The resulting triazole ring is a stable, aromatic, and often biologically relevant scaffold.[6]

Mechanistic Rationale

The CuAAC reaction proceeds through a copper-acetylide intermediate, which then undergoes a cycloaddition with the azide. The use of a copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, is crucial for the reaction's efficiency and regioselectivity.[7] The primary amine of 2-Azidoethan-1-amine hydrochloride can be either pre-functionalized or remain as a handle for subsequent modifications after the triazole ring has been formed.

Caption: General workflow of the CuAAC reaction.

Experimental Protocol: Synthesis of 1-(2-Aminoethyl)-4-phenyl-1H-1,2,3-triazole

This protocol details a representative CuAAC reaction between 2-Azidoethan-1-amine hydrochloride and phenylacetylene.

Materials:

-

2-Azidoethan-1-amine hydrochloride

-

Phenylacetylene

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate

-

tert-Butanol

-

Water (deionized)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a round-bottom flask, dissolve 2-Azidoethan-1-amine hydrochloride (1.0 mmol) and phenylacetylene (1.1 mmol) in a 1:1 mixture of tert-butanol and water (10 mL).

-

To this solution, add copper(II) sulfate pentahydrate (0.05 mmol, 5 mol%) and sodium ascorbate (0.1 mmol, 10 mol%).

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water (20 mL) and extract with dichloromethane (3 x 20 mL).

-

Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution (20 mL) and brine (20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to afford the pure 1-(2-aminoethyl)-4-phenyl-1H-1,2,3-triazole.

Table 2: Representative Reaction Parameters for CuAAC

| Parameter | Condition |

| Solvent | t-BuOH/H₂O (1:1) |

| Catalyst | CuSO₄·5H₂O (5 mol%) |

| Reducing Agent | Sodium Ascorbate (10 mol%) |

| Temperature | Room Temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | >90% |

Core Application II: A Versatile Linker in Bioconjugation

The orthogonal reactivity of 2-Azidoethan-1-amine hydrochloride makes it an excellent bifunctional linker for bioconjugation, the process of covalently linking two or more molecules, where at least one is a biomolecule.[8][9] This is particularly valuable in drug development, diagnostics, and proteomics.

Strategy and Workflow

The primary amine of 2-Azidoethan-1-amine hydrochloride can be readily coupled to carboxylic acid groups on proteins (e.g., on aspartic or glutamic acid residues, or at the C-terminus) or other biomolecules using standard carbodiimide chemistry (e.g., EDC/NHS). This results in the introduction of a terminal azide group onto the biomolecule. This "azide-tagged" biomolecule can then be selectively reacted with an alkyne-modified reporter molecule (e.g., a fluorescent dye, biotin, or a drug molecule) via a CuAAC or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.[10]

Caption: Bioconjugation via amine coupling and click chemistry.

Experimental Protocol: Labeling of Bovine Serum Albumin (BSA) with an Alkyne-Fluorescent Dye

This protocol outlines a two-step procedure for labeling BSA.

Step 1: Introduction of the Azide Handle onto BSA

Materials:

-

Bovine Serum Albumin (BSA)

-

2-Azidoethan-1-amine hydrochloride

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Dialysis tubing or centrifugal filters (e.g., 10 kDa MWCO)

Procedure:

-

Dissolve BSA in PBS to a concentration of 10 mg/mL.

-

Prepare a stock solution of 2-Azidoethan-1-amine hydrochloride in PBS.

-

Prepare fresh stock solutions of EDC and NHS in PBS.

-

To the BSA solution, add a 50-fold molar excess of 2-Azidoethan-1-amine hydrochloride.

-

Add a 100-fold molar excess of EDC and NHS to the reaction mixture.

-

Gently mix and incubate at room temperature for 4 hours or overnight at 4°C.

-

Remove excess reagents and byproducts by dialysis against PBS or by using centrifugal filters. The resulting solution contains the azide-modified BSA.

Step 2: Click Reaction with an Alkyne-Fluorescent Dye

Materials:

-

Azide-modified BSA from Step 1

-

Alkyne-functionalized fluorescent dye (e.g., Alkyne-Cy5)

-

Copper(II) sulfate pentahydrate

-

Sodium ascorbate

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, as a copper ligand)

-

PBS, pH 7.4

Procedure:

-

To the solution of azide-modified BSA, add a 10-fold molar excess of the alkyne-functionalized fluorescent dye.

-

Add a solution of copper(II) sulfate (final concentration ~1 mM) and THPTA (final concentration ~5 mM, if used).

-

Initiate the reaction by adding a freshly prepared solution of sodium ascorbate (final concentration ~5 mM).

-

Incubate the reaction at room temperature for 1-2 hours, protected from light.

-

Purify the fluorescently labeled BSA conjugate by size-exclusion chromatography or dialysis to remove unreacted dye and catalyst components.

Core Application III: Synthesis of Nitrogen-Containing Heterocycles

Beyond the ubiquitous 1,2,3-triazoles, 2-Azidoethan-1-amine hydrochloride can serve as a versatile starting material for the synthesis of other nitrogen-rich heterocycles, which are prevalent scaffolds in pharmaceuticals.[6]

Synthesis of Tetrazoles

While the direct cycloaddition of the azide group in 2-Azidoethan-1-amine with nitriles to form tetrazoles is a plausible synthetic route, it often requires harsh conditions or specific catalysts.[2] A more common approach involves the modification of the amine functionality first, followed by a subsequent cyclization involving the azide. For instance, the amine can be converted into a nitrile or an imidoyl chloride, which can then undergo intramolecular cyclization with the azide to form a fused heterocyclic system.

General Strategies for Other Heterocycles

The dual functionality of 2-Azidoethan-1-amine hydrochloride allows for its incorporation into more complex synthetic schemes. For example, the amine can be used as a nucleophile in condensation reactions with dicarbonyl compounds to form five- or six-membered rings, with the azide group carried along for subsequent "click" functionalization. This strategy is particularly useful in combinatorial chemistry for the rapid generation of diverse compound libraries.

Specialized Application: A Precursor for PET Imaging Agents